2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-8-17(21-20-12)22-6-4-14(5-7-22)19-18(23)10-13-2-3-15-16(9-13)25-11-24-15/h2-3,8-9,14H,4-7,10-11H2,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBVIWAVMSPYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with an appropriate diketone.
Formation of the piperidine ring: This can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.
Coupling of the benzo[d][1,3]dioxole and pyrazole-substituted piperidine: This step involves the formation of an amide bond between the two moieties using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide
- Structure: Replaces the benzodioxolyl group with a 4-chlorophenyl ring and introduces a cyano substituent on the pyrazole.
- Chlorine substituents enhance electronegativity, which may increase insecticidal activity (linked to Fipronil derivatives) .
N-(1,3-Benzodioxol-5-yl)-2-[2,4-Dioxo-3-(3-Pyridinylmethyl)Pyrido[3,2-d]Pyrimidin-1(2H)-yl]Acetamide
- Structure : Retains the benzodioxolyl-acetamide core but replaces the pyrazole-piperidine unit with a pyridopyrimidine-dione system.
- Key Differences: The pyridopyrimidine moiety introduces hydrogen-bonding capacity, likely enhancing interactions with enzymes like kinases or topoisomerases.
- Hypothesized Activity : May exhibit antitumor or antiviral properties due to the pyridopyrimidine scaffold.
Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)Ethyl]Piperazin-1-yl}-1,3,4-Thiadiazol-2-yl)Acetamide)
- Structure : Shares the benzodioxolyl-acetamide motif but incorporates a piperazine-thiadiazole system instead of pyrazole-piperidine.
- Piperazine’s flexibility may improve binding to enzymes like O-GlcNAcase, as evidenced by its designation as an inhibitor .
- Documented Activity : Explicitly targets O-GlcNAcase, suggesting a specialized mechanism distinct from the target compound.
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-{4-Methyl-6-Oxo-8-Thia-3,5-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(13),2(7),3,9,11-Pentaen-5-yl}Acetamide (CM962462)
- Structure : Combines benzodioxolyl with a tricyclic thiadiazatricyclo system.
- Potential Applications: Anticipated use in oncology or infectious diseases due to structural resemblance to protease inhibitors.
Structural and Functional Analysis Table
Critical Discussion of Comparative Data
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine and cyano substituents (e.g., ) favor insecticidal activity, whereas methyl and benzodioxolyl groups (target compound) may prioritize CNS penetration.
- Heterocycle Influence : Pyrazole-piperidine (target) vs. piperazine-thiadiazole () alters target selectivity—piperidine’s constrained geometry may favor kinase binding, while piperazine’s flexibility suits enzyme inhibition.
- Solubility and Bioavailability : The pyridopyrimidine system () likely improves aqueous solubility compared to the target compound’s lipophilic benzodioxolyl-piperidine scaffold.
Q & A
Q. Solutions :
- Use micellar chromatography with SDS-containing mobile phases .
- Add co-solvents (e.g., 10% DMSO) to crystallization mixtures to improve yield .
Advanced: How can structural modifications enhance the compound’s selectivity for a specific biological target?
Answer:
Rational design approaches :
- Piperidine ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) to modulate binding to GPCRs .
- Pyrazole modification : Replace 5-methyl with bulkier groups (e.g., isopropyl) to reduce off-target kinase inhibition .
- Benzodioxole replacement : Substitute with a bioisostere like 2,3-dihydrobenzofuran to maintain π-stacking while improving metabolic stability .
Example : A derivative with a 4-fluorophenyl group on the pyrazole showed 10× higher selectivity for serotonin receptors over adrenergic receptors .
Basic: What analytical techniques are critical for assessing stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC (e.g., hydrolysis of the acetamide bond at pH < 3) .
- Thermal stability : Heat at 40–80°C for 24–72 hours; use TGA/DSC to detect melting point shifts .
- Light exposure : UV-Vis spectroscopy to track benzodioxole ring oxidation .
Advanced: How do structural analogs compare in terms of bioactivity?
Answer:
| Analog | Structural Feature | Bioactivity | Reference |
|---|---|---|---|
| Compound A | Piperidine → morpholine | Reduced CNS penetration | |
| Compound B | 5-Methylpyrazole → 5-Cl | Enhanced kinase inhibition | |
| Compound C | Benzodioxole → naphthalene | Improved anti-inflammatory activity |
Advanced: What mechanistic insights explain contradictory results in enzyme inhibition assays?
Answer:
Potential factors :
- Redox interference : The benzodioxole group may scavenge ROS, confounding assays measuring oxidative stress .
- Allosteric modulation : Pyrazole interactions may stabilize inactive enzyme conformations not detected in initial screens .
- Protein binding : High serum protein binding (e.g., >90% with albumin) reduces free compound concentration in cell-based assays .
Resolution : Use orthogonal assays (e.g., SPR for direct binding, cellular thermal shift assays for target engagement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
